4-Butylpyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those substituted with various alkyl groups, often involves complex reactions that introduce functional groups at specific positions on the pyridine ring. A notable method involves the coupling reactions facilitated by metal catalysis, providing a pathway to introduce substituents like the tert-butyl group into the pyridine ring, thereby offering a perspective on synthesizing 4-butylpyridine analogs (Buonomo, Everson, & Weix, 2013).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with alkyl substitutions, reveals insights into their electronic configuration, bonding, and spatial arrangement. Structural studies, such as X-ray crystallography, provide detailed information on the arrangement of atoms, the geometry around the nitrogen atom in the pyridine ring, and the impact of substitutions on the molecular conformation and stability. For example, the synthesis and structural characterization of complexes containing pyridine rings substituted with bulky groups show how these modifications influence molecular packing, electronic properties, and interactions with other molecules (Constable et al., 2012).
Chemical Reactions and Properties
Pyridine derivatives, including 4-butylpyridine, participate in a variety of chemical reactions, serving as ligands in coordination compounds, bases in organic synthesis, and reactants in coupling reactions. Their chemical properties, such as nucleophilicity and basicity, are influenced by the substituents attached to the pyridine ring. The presence of an alkyl group can modulate the electronic properties of the pyridine ring, affecting its reactivity and interaction with other chemical species (Stamos, Sheng, Chen, & Kishi, 1997).
Scientific Research Applications
Application 1: Perovskite Solar Cells
- Scientific Field : Solar Energy, Material Science .
- Methods of Application : Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD .
- Results or Outcomes : With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property. A champion power conversion efficiency of 23.03% is obtained since perovskite is no longer damaged by TBP during device preparation .
Application 2: Hole Transport Material for Perovskite Solar Cells
- Scientific Field : Solar Energy, Material Science .
- Summary of the Application : 4-tertbutylpyridine (tBP) is doped into CuPc-OBu to prepare the film and then removed by annealing. Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite .
- Methods of Application : To generate high quality HTM film, 4-tertbutylpyridine (tBP) was doped into CuPc-OBu to prepare the film and then removed by annealing .
- Results or Outcomes : Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .
Application 3: Dopant-Free Hole Transport Layer for Efficient Pb- and Sn-Based Perovskite Solar Cells
- Scientific Field : Solar Energy, Material Science .
- Summary of the Application : A mass producible and soluble copper phthalocyanine decorated with butoxy donor groups (CuPc-OBu) was designed as Hole Transport Material (HTM) and prepared by a facile two-step synthetic route .
- Methods of Application : To generate high quality HTM film, 4-tertbutylpyridine (tBP) was doped into CuPc-OBu to prepare the film and then removed by annealing .
- Results or Outcomes : Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .
Application 4: Enhancing the Environmental and Thermal Stability of Perovskite Solar Cells
- Scientific Field : Solar Energy, Material Science .
- Summary of the Application : 4-tert-butylpyridine (TBP) is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs), while it can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present huge challenge for the stability of PSCs .
- Methods of Application : Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD .
- Results or Outcomes : With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property .
Application 5: Dopant-Free Hole Transport Layer for Efficient Pb- and Sn-Based Perovskite Solar Cells
- Scientific Field : Solar Energy, Material Science .
- Summary of the Application : A mass producible and soluble copper phthalocyanine decorated with butoxy donor groups (CuPc-OBu) was designed as Hole Transport Material (HTM) and prepared by a facile two-step synthetic route .
- Methods of Application : To generate high quality HTM film, 4-tertbutylpyridine (tBP) was doped into CuPc-OBu to prepare the film and then removed by annealing .
- Results or Outcomes : Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .
Application 6: Enhancing the Environmental and Thermal Stability of Perovskite Solar Cells
- Scientific Field : Solar Energy, Material Science .
- Summary of the Application : 4-tert-butylpyridine (TBP) is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs), while it can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present huge challenge for the stability of PSCs .
- Methods of Application : Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD .
- Results or Outcomes : With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property .
Safety And Hazards
Safety measures for handling 4-tert-Butylpyridine include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMDPZVQAMQFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201511 | |
Record name | 4-Butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylpyridine | |
CAS RN |
5335-75-1 | |
Record name | 4-Butylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BUTYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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